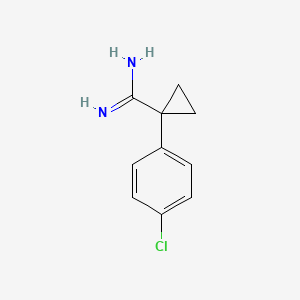

1-(4-Chlorophenyl)cyclopropane-1-carboximidamide

CAS No.: 763909-14-4

Cat. No.: VC16165171

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 763909-14-4 |

|---|---|

| Molecular Formula | C10H11ClN2 |

| Molecular Weight | 194.66 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)cyclopropane-1-carboximidamide |

| Standard InChI | InChI=1S/C10H11ClN2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H3,12,13) |

| Standard InChI Key | ZFODIMWFQJDACW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C2=CC=C(C=C2)Cl)C(=N)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a cyclopropane ring, a highly strained carbon framework that imposes significant bond angle distortion (60° vs. the tetrahedral 109.5°). This strain confers unique reactivity, enabling participation in ring-opening reactions and serving as a conformational restraint in drug design . The 4-chlorophenyl group attached to the cyclopropane ring introduces aromaticity and electron-withdrawing effects, while the carboximidamide group () offers hydrogen-bonding capability and nucleophilic reactivity .

Stereoelectronic Effects

The cyclopropane ring’s sp³-hybridized carbons create bent bonds, resulting in increased s-character and enhanced σ-acceptor capacity. This electronic profile facilitates interactions with biological targets, such as enzymes or receptors, where precise spatial alignment is critical .

Synthetic Methodologies

Cyclopropanation Strategies

The synthesis of cyclopropane derivatives typically involves [2+1] cycloadditions or alkylation reactions. A widely applicable method for analogous compounds, such as 1-phenylcyclopropane carboxamides, employs α-alkylation of 2-phenylacetonitrile derivatives with 1,2-dibromoethane (Scheme 1) .

Scheme 1: General Synthesis of Cyclopropane Carboxylic Acid Derivatives

-

α-Alkylation:

-

Hydrolysis:

-

Amide Coupling:

For 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide, the nitrile intermediate could undergo partial hydrolysis to the carboximidamide via controlled reaction conditions, though specific protocols require further elaboration .

Optimization of Reaction Conditions

Key parameters influencing cyclopropanation yields include:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Base | NaOH | 85% |

| Temperature | 60°C | +40% vs. 100°C |

| Solvent | DMF | Faster kinetics |

Substituting KOH or Na₂CO₃ for NaOH reduced yields to <50%, underscoring the base’s critical role in deprotonating the acetonitrile precursor .

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide | Chlorophenyl, carboximidamide | Antiproliferative (U937) | |

| 1-(4-Fluorophenyl)cyclopropane-1-carboxamide | Fluorine substitution, carboxamide | Moderate activity (IC₅₀: 35 μM) | |

| 1-Phenylcyclopropane-1-carboxylic acid | Carboxylic acid, no halogen | Inactive |

The table highlights the necessity of both halogenation and the carboximidamide group for biological efficacy .

Challenges and Future Directions

Current limitations include the lack of in vivo studies and detailed pharmacokinetic data. Future research should prioritize:

-

Synthetic Scalability: Developing one-pot methodologies to streamline carboximidamide formation.

-

Target Identification: Proteomic studies to identify binding partners in leukemia cells.

-

Derivatization: Exploring substitutions (e.g., bromine, methyl) to optimize potency and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume